molecular formula C17H19ClN2 B176239 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 151410-15-0

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B176239
CAS No.: 151410-15-0
M. Wt: 286.8 g/mol
InChI Key: WPJRVOBVFXWOOU-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis method. This method uses 1-benzyl-1-phenylhydrazine and an appropriate aldehyde or ketone under acidic conditions to form the indole ring . The reaction is carried out in the presence of pyridine-HCl at elevated temperatures (around 110°C) to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a common approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Tryptophan: An essential amino acid with an indole ring structure.

Uniqueness

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

IUPAC Name

2-(1-benzylindol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.ClH/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17;/h1-9,13H,10-12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJRVOBVFXWOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594234
Record name 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151410-15-0
Record name 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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